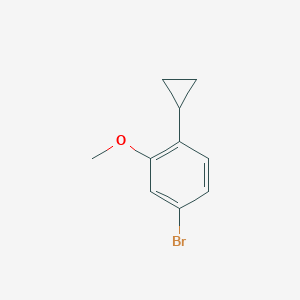

3-Methoxy-4-cyclopropylbromobenzene

Description

Contextualization within Halogenated Aromatic Compound Research

Halogenated aromatic compounds are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The carbon-halogen bond, while stable, can be selectively activated to participate in a variety of cross-coupling reactions, nucleophilic substitutions, and metallation reactions. The presence of a bromine atom in 3-Methoxy-4-cyclopropylbromobenzene positions it firmly within this important class of compounds, opening up a plethora of synthetic possibilities.

Rationale for Focused Investigation of this compound

The rationale for a dedicated focus on this compound stems from the synergistic interplay of its constituent parts. The electron-donating methoxy (B1213986) group can influence the reactivity of the aromatic ring, while the strained cyclopropyl (B3062369) group can impart unique electronic and steric properties. wikipedia.orgstackexchange.com This combination is not commonly found in commercially available building blocks, making it a target for researchers seeking to explore novel chemical space. The cyclopropyl moiety, in particular, is increasingly recognized for its ability to improve the metabolic stability and potency of drug candidates. scientificupdate.com

Historical Development of Related Structural Motifs

The synthesis and study of substituted bromobenzenes have a long and rich history in organic chemistry. Similarly, the unique properties of the cyclopropyl group have been a subject of fascination for chemists for decades. wikipedia.org Early work focused on understanding the strain and bonding within the three-membered ring. wikipedia.org More recently, the focus has shifted to harnessing these properties in the design of functional molecules. The development of synthetic methods for introducing cyclopropyl groups onto aromatic rings has been a key enabler in this area.

Overview of Current Research Paradigms and Challenges

Current research involving molecules like this compound is often centered on the development of efficient and selective synthetic methodologies. A significant challenge lies in the regioselective functionalization of the aromatic ring, given the presence of multiple substituents. Furthermore, the synthesis of the compound itself can be complex, requiring multi-step sequences. Overcoming these hurdles to provide reliable access to this and related compounds is a key objective for synthetic chemists.

Strategic Positioning in Chemical Synthesis Research

This compound is strategically positioned as a versatile intermediate in synthetic research. Its potential applications span from medicinal chemistry, where the cyclopropyl group can act as a bioisostere for other functional groups, to materials science, where the tailored electronic properties of the aromatic ring can be exploited. The ability to participate in a wide range of chemical reactions makes it a valuable tool for the construction of diverse and complex molecular architectures.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and a related iodo-analogue.

| Property | This compound | 3-Methoxy-4-cyclopropyliodobenzene |

| CAS Number | 1353855-16-9 bldpharm.com | 1434127-24-8 nih.gov |

| Molecular Formula | C10H11BrO bldpharm.com | C10H11IO nih.gov |

| Molecular Weight | 227.10 g/mol bldpharm.com | 274.10 g/mol nih.gov |

| SMILES | COC1=CC(Br)=CC=C1C2CC2 bldpharm.com | COC1=C(C=CC(=C1)I)C2CC2 nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis and Reactions

The synthesis of this compound and related compounds often involves multi-step sequences. For instance, the synthesis of related methoxy-substituted phenyl ketones can be achieved through Grignard reactions or Fries rearrangements. google.comgoogle.com The transformation of a methoxyphenylacetone to an aminoketone has also been described, highlighting the potential for further functionalization. researchgate.net

The cyclopropane (B1198618) ring itself can be introduced through various cyclopropanation reactions. Once formed, this strained ring can participate in ring-opening reactions, providing a pathway to other functionalized structures. acs.org

Properties

IUPAC Name |

4-bromo-1-cyclopropyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWVXGIIZQDRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 4 Cyclopropylbromobenzene

Established Synthetic Routes to Substituted Bromobenzenes

The synthesis of substituted bromobenzenes like 3-Methoxy-4-cyclopropylbromobenzene relies on a variety of well-established chemical transformations. These include electrophilic aromatic halogenation, directed ortho metalation, and methods for introducing methoxy (B1213986) and cyclopropyl (B3062369) functionalities onto an aromatic ring.

Electrophilic Aromatic Halogenation Strategies for Aromatic Systems

Electrophilic aromatic halogenation is a fundamental method for introducing a halogen atom, such as bromine, onto an aromatic ring. wikipedia.org This type of reaction is a cornerstone of organic synthesis. wikipedia.org For typical benzene (B151609) derivatives that are less reactive, a Lewis acid catalyst like AlCl₃, FeCl₃, FeBr₃, or ZnCl₂ is generally required to enhance the electrophilicity of the halogen. wikipedia.org The reaction mechanism involves the formation of a highly electrophilic complex that is then attacked by the electron-rich benzene ring. wikipedia.org

In the case of anisole (B1667542) (methoxybenzene), the methoxy group is an activating group, making the aromatic ring more susceptible to electrophilic attack. youtube.comlibretexts.org The bromination of anisole is rapid and typically yields a mixture of ortho and para isomers, with the para-bromo isomer being the major product. youtube.comlibretexts.org The reaction can be carried out using bromine in the presence of a catalyst like iron tribromide. youtube.com Studies have shown that the reaction conditions can be mild due to the high reactivity of anisole. libretexts.org However, without a catalyst, direct halogenation processes may proceed through a concerted single transition state rather than forming an arenium ion intermediate. acs.org

Directed Ortho Metalation (DoM) and Subsequent Functionalization

Directed Ortho Metalation (DoM) is a powerful regioselective technique for the functionalization of aromatic rings. numberanalytics.com This method involves the deprotonation of an aromatic ring at the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. numberanalytics.comwikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at the ortho position with high precision. numberanalytics.comwikipedia.org

The methoxy group is a well-known DMG. wikipedia.orguwindsor.ca The process involves the interaction of the heteroatom of the DMG with the lithium of the organolithium reagent, which facilitates the deprotonation of the nearest ortho-position. wikipedia.org This method offers high regioselectivity, targeting the ortho position exclusively, unlike standard electrophilic substitutions that often yield a mixture of ortho and para products. wikipedia.org The concept of DoM was first reported in the 1940s and has since become a vital tool in organic synthesis for creating complex molecules. numberanalytics.comwikipedia.org

Introduction of Methoxy Functionality: Alkylation and Arylation Methods

The methoxy group can be introduced onto an aromatic ring through various alkylation and arylation methods. One common approach is the Williamson ether synthesis, where a phenoxide ion reacts with a methyl halide. For the synthesis of methoxy-substituted bromobenzenes, this could involve the methylation of a bromophenol.

Another approach involves the use of Grignard reagents. For instance, m-methoxybromobenzene can be used to prepare a Grignard reagent, which then reacts with another compound. google.com A synthesis of bosutinib, a protein kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, which is first esterified and then alkylated. mdpi.com

Cyclopropylation Approaches on Aromatic Substrates

Introducing a cyclopropyl group onto an aromatic ring can be achieved through several methods, often involving cross-coupling reactions. organic-chemistry.org Palladium-catalyzed cross-coupling of an aryl bromide or triflate with cyclopropylmagnesium bromide can produce cyclopropyl arenes in good yields. organic-chemistry.org

Another method involves the N-cyclopropylation of aromatic amines, which utilizes a temporary activating group on the cyclopropane (B1198618) ring. rsc.org While cyclopropyl halides are generally resistant to nucleophilic attack, this indirect method provides an efficient route to cyclopropyl-substituted aromatic compounds. rsc.org The cyclopropanation of alkenes is another important process, often employing highly reactive species like carbenes or ylides due to the high ring strain of cyclopropanes. wikipedia.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires a strategy that controls the regiochemistry of the substituents on the benzene ring. This often involves a multi-step process starting from a precursor that allows for the sequential and controlled introduction of the methoxy, cyclopropyl, and bromo groups.

Regioselective Bromination Techniques and Precursors

The final step in the synthesis of this compound is often a regioselective bromination. The starting material for this step would likely be 1-cyclopropyl-2-methoxybenzene. The directing effects of the methoxy and cyclopropyl groups are crucial in determining the position of bromination. The methoxy group is a strong ortho-, para-director, while the cyclopropyl group can also influence the regioselectivity.

Several methods for regioselective bromination of aromatic compounds have been developed. For electron-rich arenes, N-bromosuccinimide (NBS) in a suitable solvent can be a highly effective and regioselective brominating agent. mdpi.com The use of zeolites or NBS on silica (B1680970) gel can also induce high para-selectivity in the bromination of certain substrates. mdpi.com For phenols, a combination of TMSBr and a bulky sulfoxide (B87167) has been shown to achieve highly para-selective bromination. chemistryviews.org Another mild and efficient method for the bromination of electron-rich aromatic molecules involves the in-situ generation of Br+ from LiBr using ceric ammonium (B1175870) nitrate (B79036) as an oxidant. researchgate.net

The following table summarizes some research findings on regioselective bromination:

| Reagent/Catalyst | Substrate Type | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Electron-rich arenes | High para-selectivity | mdpi.com |

| Zeolites | Toluene-like substrates | High para-selectivity | mdpi.com |

| TMSBr / Bulky Sulfoxide | Phenols | High para-selectivity | chemistryviews.org |

| LiBr / Ceric Ammonium Nitrate | Electron-rich aromatics | High regioselectivity | researchgate.net |

Catalytic Cyclopropylation Methods for Aryl Rings

The introduction of a cyclopropyl moiety onto an aromatic ring is a critical transformation in the synthesis of this compound. Transition-metal catalysis provides powerful tools for this purpose, often involving the coupling of an aryl halide with a cyclopropyl-containing reagent. While direct catalytic cyclopropylation of an unactivated C-H bond on the methoxybromobenzene ring is challenging, cross-coupling reactions are a more common and established strategy.

One innovative approach combines Sonogashira coupling and a cyclopropylation reaction in a single pot under solvent-free, mechanochemical conditions. mdpi.com In this type of methodology, a terminal alkyne can be coupled with an aryl halide, followed by an in-situ cyclopropylation of the resulting internal alkyne. mdpi.com This avoids the isolation of intermediates and reduces waste. For the synthesis of the target compound, a plausible route would involve the reaction of a suitable alkyne with a brominated precursor, followed by catalytic cyclopropylation.

Another versatile strategy is the nickel-catalyzed reductive coupling, where two electrophilic partners, such as an aryl bromide and an alkyl bromide, are coupled. nih.govacs.org This method is notable for its high functional-group tolerance, which would be beneficial for a substituted molecule like this compound. nih.govacs.org

The table below illustrates a conceptual catalytic approach for aryl cyclopropylation.

| Catalyst System | Reactants | General Conditions | Potential Outcome |

| Pd(OAc)₂ / Ligand | Aryl Halide, Cyclopropylboronic Acid | Base, Solvent (e.g., Toluene) | Aryl-Cyclopropane |

| NiCl₂(dppp) | Aryl Grignard Reagent, Cyclopropyl Bromide | Solvent (e.g., THF) | Aryl-Cyclopropane |

| Pd(OAc)₂ / CuI (Mechanochemical) | Aryl Halide, Terminal Alkyne, Diazoacetate | Solvent-free, Ball-milling | Cyclopropylene Compound |

Optimization of Reaction Conditions and Yields for Scalability

Transitioning a synthetic route from laboratory scale to industrial production necessitates rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and scalability. For a multi-step synthesis of this compound, each transformation would be subject to this process.

Key parameters for optimization include catalyst selection and loading, solvent choice, reaction temperature, and reagent stoichiometry. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can dramatically influence reaction efficiency. Ligands such as SPhos or XPhos have been shown to be effective in the coupling of electron-rich aryl bromides. beilstein-journals.org The use of automated systems can systematically explore a wide range of variables to identify optimal conditions for a process, including telescoped multi-step reactions. nih.gov

The following table outlines variables typically optimized for a generic cross-coupling reaction relevant to the synthesis of this compound.

| Parameter | Variable | Objective | Reference Example |

| Catalyst | Catalyst Type (e.g., Pd, Ni), Ligand, Loading (mol%) | Maximize turnover number, minimize cost | Lowering catalyst loading to 5-7 mol% in Ni-catalyzed reductive coupling. acs.org |

| Solvent | Polarity, Aprotic/Protic, Boiling Point | Improve solubility, facilitate product isolation | Use of THF in Sonogashira couplings. beilstein-journals.org |

| Base | Type (e.g., K₂CO₃, DBU, TBAF), Equivalence | Promote reaction, minimize side reactions | TBAF used as a base in decarboxylative couplings. beilstein-journals.org |

| Temperature | Reaction Temperature (°C) | Increase reaction rate, control selectivity | High temperatures (100 °C) found to be optimal in some flow chemistry optimizations. nih.gov |

| Residence Time | Reaction Duration (h) or Flow Rate (mL/min) | Ensure complete conversion, maximize throughput | Optimization of residence time from seconds to minutes in flow reactors. acs.org |

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to develop more efficient, safer, and environmentally benign processes. These approaches are highly relevant to the industrial production of fine chemicals like this compound.

Flow Chemistry and Continuous Synthesis Paradigms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, efficiency, and scalability. nih.govsioc-journal.cn The enhanced heat and mass transfer in microreactors allows for precise control over reaction parameters, enabling the use of highly reactive intermediates and hazardous reagents with greater safety. acs.orgmdpi.com For example, electrophilic bromination can be performed by generating hazardous molecular bromine in-situ within a flow system, immediately consuming it in the subsequent reaction, and quenching any excess before the product stream exits the reactor. mdpi.com This approach minimizes operator exposure and the risks associated with storing and handling large quantities of bromine. mdpi.com A multi-step synthesis of a target like this compound could be "telescoped" in a flow system, where the output of one reactor feeds directly into the next, eliminating manual handling and purification of intermediates. nih.govacs.org

Photocatalytic and Electrocatalytic Syntheses of Aryl Bromides

Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, offering sustainable alternatives to conventional methods that often require harsh reagents or high temperatures. acs.orgnih.gov Visible-light photocatalysis can be used to generate aryl radicals from aryl halides under mild conditions. nih.govacs.org This strategy can facilitate a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Dual catalytic systems, combining a photocatalyst with a transition metal like nickel, can enable the cross-coupling of aryl bromides with various partners. nih.gov

Electrocatalysis provides another powerful tool. For instance, the electrocarboxylation of aryl bromides using bifunctional CuAg nanowire catalysts has been shown to proceed with high efficiency, demonstrating the potential for C-C bond formation using CO₂ as a sustainable C1 source. acs.org Such electrochemical methods can exhibit excellent functional group tolerance, including methoxy groups, which is pertinent to the synthesis of derivatives of this compound. acs.org

| Method | Energy Source | Key Principle | Relevance to Synthesis |

| Photocatalysis | Visible Light | Generation of aryl radicals from aryl halides via photoinduced electron transfer. nih.gov | Mild functionalization of the aryl bromide core. acs.orgnih.gov |

| Electrocatalysis | Electricity | Cathodic activation of aryl bromides for coupling reactions. acs.org | Sustainable C-C bond formation on the bromobenzene (B47551) scaffold. acs.org |

Biocatalytic Transformations for Functionalization

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, aqueous conditions. nih.govnih.gov The use of engineered enzymes, particularly from the cytochrome P450 family, is a promising strategy for the late-stage functionalization of complex molecules. nih.govresearchgate.net These enzymes can catalyze C-H activation reactions, such as hydroxylation or amidation, at specific positions on an aromatic ring with remarkable regio- and stereoselectivity. nih.govnih.gov

For a molecule like this compound, a biocatalytic approach could be envisioned for introducing or modifying functional groups on the aromatic core. For example, an engineered P450 enzyme could potentially hydroxylate a precursor molecule at a specific position, a transformation that can be difficult to achieve with conventional chemical reagents. nih.gov Directed evolution can be used to create bespoke "nitrene transferase" enzymes that catalyze C-H amidation, converting feedstock aromatic compounds into valuable chiral amides. nih.govdigitellinc.com This opens up possibilities for creating diverse derivatives from a common intermediate.

Solvent-Free and Reduced Solvent Methodologies

Minimizing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions not only reduce environmental impact and waste but can also lead to improved reaction rates and different selectivity. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a prime example of a solvent-free technique. mdpi.com The Buchwald-Hartwig amination of aryl bromides, a fundamental C-N bond-forming reaction, has been successfully performed under solvent-free conditions at room temperature using a palladium catalyst. researchgate.net Similarly, mechanochemical Sonogashira coupling reactions have been demonstrated, highlighting the potential to construct key bonds in the synthesis of complex molecules without the need for bulk solvents. mdpi.com

Atom Economy and Green Metrics in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes in modern organic chemistry, aiming to minimize environmental impact by reducing waste and enhancing efficiency. The synthesis of specialized aromatic compounds like this compound is no exception. The evaluation of a synthetic pathway's "greenness" can be quantified using several metrics, with Atom Economy (AE) being a fundamental concept.

Atom economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts.

A plausible and modern approach for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of a dibrominated anisole derivative, such as 1,4-dibromo-2-methoxybenzene, with cyclopropylboronic acid.

The reaction is illustrated below:

1,4-dibromo-2-methoxybenzene + Cyclopropylboronic acid → this compound + (HO)₂B-Br

To assess the atom economy of this proposed synthesis, the molecular weights of the reactants and the desired product are considered.

Table 1: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 1,4-dibromo-2-methoxybenzene | C₇H₆Br₂O | 265.93 |

| Cyclopropylboronic acid | C₃H₇BO₂ | 85.90 |

| Total Reactant Mass | 351.83 | |

| This compound | C₁₀H₁₁BrO | 227.10 |

| Atom Economy (%) | | 64.55% |

The calculation reveals an atom economy of approximately 64.55%, which is common for cross-coupling reactions where a portion of the reactants forms byproducts. While this value is less than 100%, the Suzuki-Miyaura coupling is often favored due to its high yields, functional group tolerance, and the relatively benign nature of the boron-containing byproducts compared to those from other organometallic coupling reactions. audreyli.comnih.gov

Beyond atom economy, other green metrics provide a more comprehensive assessment of a synthetic route's environmental impact. These metrics often consider the waste generated from solvents, reagents, and workup procedures.

Table 2: Key Green Chemistry Metrics

| Metric | Description | Relevance to Synthesis |

|---|---|---|

| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates less waste and a greener process. | This metric would account for all waste streams, including solvent losses and byproducts from the catalyst system. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. | PMI provides a holistic view of the process efficiency and is widely used in the pharmaceutical industry to identify opportunities for waste reduction. rug.nl |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the isolated product to the total mass of reactants used. It provides a more practical measure of efficiency than atom economy by considering reaction yield. | RME gives a direct comparison between different reaction types and their real-world efficiency. nih.gov |

For the synthesis of this compound via Suzuki-Miyaura coupling, optimizing reaction conditions to maximize yield and minimize the amount of solvent and catalyst used would be crucial for improving the E-Factor and PMI. The use of recyclable catalysts or performing the reaction in greener solvents like water could further enhance the sustainability of the process. nih.gov

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, the crude product will inevitably contain a mixture of unreacted starting materials, catalyst residues, and reaction byproducts. The effective purification and isolation of the target compound are critical to obtaining a product of high purity suitable for its intended application. The choice of purification method depends on the physical properties of the desired product and the nature of the impurities present.

Based on the proposed Suzuki-Miyaura synthesis, potential impurities could include:

Unreacted 1,4-dibromo-2-methoxybenzene

Unreacted cyclopropylboronic acid and its anhydrides (boroxines)

Homocoupling product of cyclopropylboronic acid (bicyclopropyl)

Palladium catalyst residues

Phosphine (B1218219) ligand and its oxides

Inorganic salts from the basic workup

Given that this compound is a solid at room temperature, two primary techniques are well-suited for its purification: recrystallization and column chromatography.

Recrystallization is a technique used to purify solids based on differences in solubility. youtube.com The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor. For less soluble impurities, a hot filtration step can be included. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures.

Column Chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. mdpi.com For the purification of this compound, flash column chromatography using silica gel as the stationary phase is a common and effective method. nih.govacs.org The crude mixture is loaded onto the column, and a solvent system (mobile phase) is passed through, eluting the components at different rates based on their polarity. Non-polar solvents like hexanes or heptane, often mixed with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, are typically used to elute aromatic compounds from silica gel. The separation can be monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

Table 3: Purification Techniques for this compound

| Technique | Principle | Typical Implementation | Advantages | Disadvantages |

|---|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Dissolving the crude solid in a minimal amount of a hot solvent (e.g., ethanol (B145695), isopropanol, or a hexane/ethyl acetate mixture) and allowing it to cool slowly to induce crystallization. youtube.com | Can be highly effective for removing small amounts of impurities, is cost-effective, and can be easily scaled up. | Finding a suitable solvent can be time-consuming; may result in product loss in the mother liquor. |

| Flash Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | The crude product is loaded onto a silica gel column and eluted with a solvent gradient, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate. acs.org | Highly effective for separating complex mixtures and compounds with similar polarities; applicable to a wide range of compounds. | Can be solvent-intensive and time-consuming; may be less cost-effective for large-scale purifications. |

In practice, a combination of these techniques may be employed. For instance, an initial purification by flash chromatography could be followed by recrystallization of the pooled fractions to achieve a very high degree of purity. The final purity of the isolated this compound would then be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.

Reactivity and Mechanistic Studies of 3 Methoxy 4 Cyclopropylbromobenzene

Cross-Coupling Reactions

Suzuki-Miyaura Coupling Investigations

There are no dedicated studies available in the peer-reviewed literature that investigate the Suzuki-Miyaura coupling of 3-Methoxy-4-cyclopropylbromobenzene with various boronic acids or esters. While this reaction is a powerful tool for C-C bond formation and would likely be effective for this substrate, specific data on preferred catalysts, bases, solvents, and resulting yields are not documented.

Heck and Sonogashira Coupling Reactions with Unsaturated Systems

Similarly, research detailing the Heck coupling of this compound with alkenes or the Sonogashira coupling with terminal alkynes is not present in the current scientific literature. Such studies would be valuable for understanding the influence of the methoxy (B1213986) and cyclopropyl (B3062369) substituents on the catalytic cycle of these reactions.

Stille and Negishi Coupling Studies

Investigations into the Stille coupling of this compound with organostannanes or its Negishi coupling with organozinc reagents have not been reported. These reactions are fundamental in organic synthesis, and data on the performance of this specific aryl bromide would contribute to the broader understanding of these coupling methods.

Other Transition Metal-Catalyzed Cross-Couplings

Beyond the named reactions, there is a lack of information on other transition metal-catalyzed cross-coupling reactions involving this compound. This includes, but is not limited to, couplings catalyzed by nickel, copper, or iron, which are often explored as alternatives to palladium.

Cross-Electrophile Coupling (XEC) Strategies

The application of this compound in cross-electrophile coupling strategies has not been described in published research. This emerging area of C-C bond formation, which couples two different electrophiles, would be an interesting avenue to explore with this substrate.

Mechanistic Insights into Coupling Pathways and Ligand Effects

Due to the absence of specific studies on the cross-coupling reactions of this compound, there are no mechanistic insights or investigations into ligand effects available for this compound. Understanding the reaction kinetics, the nature of the catalytic intermediates, and the influence of different phosphine (B1218219) or N-heterocyclic carbene ligands would be essential for optimizing synthetic routes that utilize this building block.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions on this compound would involve the displacement of the bromide ion by a nucleophile. The success of such reactions is highly dependent on the electronic nature of the aromatic ring.

Activated SNAr Pathways and Reaction Conditions

For a classical SNAr reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, the methoxy and cyclopropyl groups are electron-donating, which disfavors the formation of the anionic intermediate required for a traditional SNAr mechanism. Therefore, this compound is not expected to undergo activated SNAr reactions under standard conditions. For such a reaction to be feasible, the introduction of a potent electron-withdrawing group, such as a nitro group, ortho or para to the bromine atom would be necessary.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the electron-rich benzene (B151609) ring. The regioselectivity of this reaction on this compound is determined by the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Methoxy and Cyclopropyl Substituents

Both the methoxy (-OCH₃) and cyclopropyl groups are activating, ortho, para-directing groups. The methoxy group is a strong activator due to the resonance donation of its lone pair of electrons. The cyclopropyl group is also an activating group, donating electron density to the ring through its unique electronic properties, which involve σ-bond conjugation. The bromine atom is a deactivating but ortho, para-directing group.

Given the positions of the substituents, the potential sites for electrophilic attack are C2, C5, and C6.

C2: Ortho to the methoxy group and meta to the cyclopropyl and bromo groups.

C5: Ortho to the cyclopropyl and bromo groups, and meta to the methoxy group.

C6: Ortho to the methoxy group and meta to the cyclopropyl and bromo groups.

The powerful ortho, para-directing effect of the methoxy group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methoxy group, which are C2 and C6. Steric hindrance from the adjacent methoxy and cyclopropyl groups might influence the relative rates of substitution at these positions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-5-cyclopropyl-2-methoxy-3-nitrobenzene and 1-Bromo-2-cyclopropyl-3-methoxy-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1,2-Dibromo-4-cyclopropyl-5-methoxybenzene and 1,3-Dibromo-4-cyclopropyl-5-methoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-2-cyclopropyl-4-methoxyphenyl)ethan-1-one and 1-(2-Bromo-5-cyclopropyl-4-methoxyphenyl)ethan-1-one |

Reactions Involving the Cyclopropyl Moiety

The three-membered ring of the cyclopropyl group is strained and can undergo ring-opening reactions under certain conditions.

Ring-Opening Reactions and Subsequent Transformations

Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the cyclopropane (B1198618) ring can be protonated, leading to a carbocation intermediate. This carbocation can then be attacked by a nucleophile. For arylcyclopropanes, the benzylic C-C bond of the cyclopropane ring is often cleaved, leading to a benzylic carbocation, which is stabilized by the aromatic ring. Subsequent reaction with a nucleophile would lead to a 1,3-difunctionalized propane chain attached to the aromatic ring.

Radical-Mediated Ring-Opening: The cyclopropylcarbinyl radical is known to undergo rapid ring-opening to form the homoallylic radical. If a radical can be generated at the benzylic position of the cyclopropyl group, for example through hydrogen abstraction by a potent radical initiator, this could trigger a ring-opening event. The resulting homoallylic radical could then undergo further reactions, such as addition to a radical trap or cyclization.

The specific conditions and the nature of the reagents would determine the outcome of these ring-opening reactions and any subsequent transformations.

Cyclopropyl Group as a Steric and Electronic Modulator in Reactivity

The cyclopropyl group, a three-membered carbocycle, significantly influences the reactivity of the benzene ring through a combination of steric and electronic effects. Its presence ortho to the bromine atom and meta to the methoxy group in this compound introduces unique reactivity patterns compared to analogous compounds lacking this substituent.

Electronic Effects:

The cyclopropyl group is known to act as a good π-electron donor, capable of conjugating with adjacent unsaturated systems. This electronic donation arises from the high p-character of the C-C bonds within the strained three-membered ring. This property can influence the electron density of the aromatic ring, potentially affecting the rates and regioselectivity of electrophilic aromatic substitution reactions. While specific studies on this compound are limited, research on related aryl cyclopropyl ketones has shown that conjugation between the aromatic ring and the cyclopropyl group can stabilize radical intermediates formed during reactions.

Steric Effects:

The following table summarizes the expected influence of the cyclopropyl group on different reaction types:

| Reaction Type | Expected Influence of Cyclopropyl Group | Basis of Influence |

| Electrophilic Aromatic Substitution | Directing effect and potential rate enhancement | Electronic (π-donation) and Steric |

| Nucleophilic Aromatic Substitution | Minimal direct electronic effect, potential steric hindrance | Steric |

| Palladium-Catalyzed Cross-Coupling | Potential for altered reaction rates and yields | Steric hindrance at the ortho position |

| Radical Reactions | Stabilization of radical intermediates | Electronic (conjugation) |

Radical Reactions and Photochemical Transformations

The presence of both a bromine atom and a cyclopropyl group makes this compound a candidate for interesting radical and photochemical reactions.

Radical Reactions:

Aryl bromides are common precursors for aryl radicals, which can be generated through various methods, including the use of radical initiators or photolysis. The cyclopropyl group in proximity to the site of radical formation can participate in subsequent reactions. A key reaction pathway for cyclopropyl-substituted radicals is ring-opening. This process is driven by the release of the significant ring strain (approximately 27.5 kcal/mol) inherent in the three-membered ring.

For instance, in analogous systems, the generation of a radical on a carbon adjacent to a cyclopropyl group can lead to a rapid ring-opening to form a more stable homoallylic radical. While direct studies on this compound are scarce, it is plausible that under radical conditions, the formation of an aryl radical at the C4 position could potentially lead to complex rearrangements involving the cyclopropyl group, although this would be a less common pathway compared to intermolecular reactions of the aryl radical.

A more likely scenario involves the reaction of an external radical with the cyclopropane ring, a process that has been observed in other cyclopropyl derivatives. For example, photoredox catalysis has been used to initiate oxidative radical ring-opening and cyclization of cyclopropyl olefins with bromides. rsc.org This suggests that under appropriate conditions, the cyclopropyl group of this compound could be susceptible to radical-mediated transformations.

Photochemical Transformations:

The aromatic ring and the C-Br bond are potential sites for photochemical activation. Ultraviolet irradiation of aryl bromides can lead to homolytic cleavage of the C-Br bond, generating an aryl radical and a bromine radical. The subsequent fate of the aryl radical would depend on the reaction conditions, including the solvent and the presence of radical traps.

Furthermore, aryl cyclopropyl ketones are known to undergo photochemical [3+2] cycloaddition reactions. While this compound is not a ketone, this highlights the potential for the cyclopropyl group to participate in photochemical reactions. It is conceivable that under specific photochemical conditions, the molecule could undergo transformations involving the cyclopropyl ring, potentially leading to isomerized or rearranged products. However, specific studies on the photochemical behavior of this compound are not currently available in the literature.

Derivatization Strategies of the Methoxy Group

The methoxy group in this compound can be derivatized to alter the properties of the molecule, for example, to introduce a site for further functionalization or to modify its electronic character. The most common derivatization is the cleavage of the methyl ether to yield the corresponding phenol, 3-hydroxy-4-cyclopropylbromobenzene.

Several methods are available for the O-demethylation of aryl methyl ethers, and the choice of reagent can depend on the presence of other functional groups in the molecule.

Common Reagents for O-Demethylation:

Boron Tribromide (BBr₃): This is a powerful and often effective reagent for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. This method is typically performed at low temperatures.

Hydrobromic Acid (HBr): Concentrated HBr can also be used for ether cleavage, usually at elevated temperatures. The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion.

Other Lewis Acids: Reagents such as aluminum chloride (AlCl₃) can also effect the cleavage of aryl methyl ethers, sometimes with selectivity depending on the substitution pattern of the aromatic ring.

The following table outlines some common conditions for the O-demethylation of aryl methyl ethers, which would be applicable to this compound:

| Reagent | Typical Conditions | Mechanism |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature | Lewis acid-mediated SN2 |

| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux | Acid-catalyzed SN2 |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) or other inert solvents, reflux | Lewis acid-mediated |

The choice of demethylation strategy would need to consider the potential for side reactions. For example, the strongly acidic conditions of HBr could potentially affect the cyclopropyl ring, although it is generally stable to acid. BBr₃ is often a milder option in this regard. The successful derivatization of the methoxy group provides a route to a new range of 3-hydroxy-4-cyclopropylbromobenzene derivatives for further chemical exploration.

Applications of 3 Methoxy 4 Cyclopropylbromobenzene in Advanced Organic Synthesis

Potential as a Precursor for Complex Organic Molecules

The key feature of 3-Methoxy-4-cyclopropylbromobenzene is the presence of a bromine atom on the benzene (B151609) ring, which makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Type |

| Suzuki-Miyaura Coupling | Organoboranes (e.g., arylboronic acids) | C-C | Biaryl compounds, polyaromatic systems |

| Buchwald-Hartwig Amination | Amines | C-N | Aryl amines, heterocyclic compounds |

| Sonogashira Coupling | Terminal alkynes | C-C (sp2-sp) | Aryl alkynes, precursors to complex systems |

| Heck Coupling | Alkenes | C-C | Substituted styrenes |

| Stille Coupling | Organostannanes | C-C | Diverse carbon skeletons |

Scaffold Elaboration for Pharmacophore Discovery Research

In medicinal chemistry, the development of new molecular scaffolds is crucial for discovering novel drugs. wikipedia.org The 3-methoxy-4-cyclopropylphenyl core of the title compound could serve as a starting scaffold. The bromine atom provides a reactive handle for introducing a wide variety of substituents through cross-coupling, allowing for the systematic exploration of the chemical space around the core structure to identify pharmacophoric features that lead to biological activity. The cyclopropyl (B3062369) and methoxy (B1213986) groups themselves are important features in many known bioactive molecules.

Postulated Intermediate in Agrochemical Synthesis

Many modern agrochemicals, including herbicides and fungicides, contain complex aromatic and heterocyclic structures. The synthesis of these compounds often relies on the same cross-coupling methodologies used in pharmaceutical research. While no specific agrochemical has been identified that uses this compound as a precursor, its structural motifs are relevant to the field. For instance, related structures like 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid are key intermediates in the synthesis of commercial drugs, indicating the industrial relevance of such building blocks. rsc.orgorganic-chemistry.org

Specialty Chemical Manufacturing Applications

In the broader chemical industry, aryl bromides serve as important intermediates for a range of specialty chemicals, including materials for electronics (e.g., OLEDs) and specialized polymers. The specific combination of the methoxy and cyclopropyl groups on this particular building block could be leveraged to synthesize custom molecules with tailored electronic or physical properties for high-value applications.

Advanced Spectroscopic and Analytical Characterization of 3 Methoxy 4 Cyclopropylbromobenzene and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular mass of 3-Methoxy-4-cyclopropylbromobenzene. This technique provides the exact mass of the molecule with high accuracy, which in turn allows for the unambiguous confirmation of its elemental composition.

For this compound (C₁₀H₁₁BrO), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 m/z units.

Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for the analysis of such compounds. rsc.org In positive ion mode, the molecule can be detected as the protonated species [M+H]⁺. The high resolution of the mass analyzer allows for the differentiation of ions with very similar mass-to-charge ratios, ensuring the confident assignment of the molecular formula.

Table 1: Theoretical and Observed HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z |

| [C₁₀H₁₁⁷⁹BrO+H]⁺ | 227.0015 | Data not available in search results |

| [C₁₀H₁₁⁸¹BrO+H]⁺ | 228.9995 | Data not available in search results |

| Note: While the principles of HRMS are well-established, specific experimental data for this compound were not found in the provided search results. The table reflects the expected theoretical values. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and for establishing the connectivity between atoms.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring and between the protons of the cyclopropyl (B3062369) group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. epfl.ch This allows for the direct assignment of the ¹³C signals for the methoxy (B1213986) group, the aromatic CH groups, and the cyclopropyl CH and CH₂ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| OCH₃ | ~3.8 | ~56 | C3 |

| H2 | ~7.0 | ~113 | C4, C6 |

| C3 | - | ~158 | OCH₃ protons |

| C4 | - | ~128 | Cyclopropyl protons, H2, H5 |

| H5 | ~6.8 | ~112 | C1, C3 |

| H6 | ~7.3 | ~130 | C2, C4 |

| Cyclopropyl-CH | ~1.9 | ~15 | C3, C4, C5 |

| Cyclopropyl-CH₂ | ~0.6, ~0.9 | ~8 | C4, Cyclopropyl-CH |

| Note: The chemical shift values are approximate and can be influenced by the solvent and other experimental conditions. Specific experimental data were not available in the search results. |

Solid-State NMR Applications for Polymorphs and Amorphous Forms

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can characterize the compound in its solid form. emory.edu This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

Solid-state NMR spectra are typically broad due to anisotropic interactions that are averaged out in solution. emory.edu Techniques like magic-angle spinning (MAS) are employed to narrow the spectral lines and obtain high-resolution spectra. emory.edu By analyzing the chemical shifts and relaxation times in the ssNMR spectra, it is possible to identify and characterize different polymorphs or amorphous forms of this compound. Two-dimensional ssNMR experiments, such as HETCOR, can further enhance resolution and aid in structural analysis. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to the vibrational modes of specific chemical bonds.

For this compound, the following characteristic vibrational bands would be expected:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and cyclopropyl groups would be observed in the 3000-2850 cm⁻¹ range.

C=C stretching: The aromatic ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) will show a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Br stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups. While general principles are known, specific spectral data for this compound were not found in the search results. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For this compound, X-ray crystallography would confirm the planar structure of the benzene ring and the geometry of the methoxy and cyclopropyl substituents. It would also reveal the relative orientation of these groups with respect to the aromatic ring. This information is crucial for understanding intermolecular interactions, which can influence the physical properties of the solid material. Although the search results mention the use of X-ray analysis for related compounds, specific crystallographic data for this compound was not available. researchgate.netnih.gov

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be suitable for analyzing the purity of this compound. A UV detector would be appropriate for detection, as the aromatic ring provides strong UV absorbance. The retention time and peak area can be used to identify and quantify the compound, respectively.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be employed for purity analysis. GC-MS has the added advantage of providing mass spectral data for peak identification.

These chromatographic methods are vital for quality control in the production of this compound and for optimizing reaction conditions to maximize yield and purity.

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass and confirmation of elemental formula. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including atom connectivity and spatial arrangement. |

| Infrared (IR) and Raman Spectroscopy | Identification of functional groups present in the molecule. |

| X-ray Crystallography | Definitive three-dimensional structure in the solid state. |

| Chromatographic Methods (HPLC, GC) | Purity assessment and monitoring of chemical reactions. |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound is critical for monitoring reaction progress, assessing final product purity, and preparing high-purity reference standards.

A typical HPLC method development for a compound like this compound would involve a systematic evaluation of stationary phases, mobile phase compositions, and detector settings to achieve optimal separation and sensitivity. A reversed-phase approach is commonly the first choice for molecules with moderate polarity.

Method Development Strategy:

A scouting phase using a generic gradient with a C18 column is an efficient starting point. The mobile phase would typically consist of an aqueous component (e.g., water with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic modifier (e.g., acetonitrile or methanol). The gradient would run from a low to a high concentration of the organic modifier to elute a wide range of components.

Following the initial scouting runs, the method is optimized by fine-tuning the gradient slope, temperature, and flow rate to achieve the desired resolution between the main peak and any impurities. Validation of the optimized method is then performed according to established guidelines to ensure its accuracy, precision, linearity, and robustness.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Hypothetical Validation Data Summary:

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | < 1.5% |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS is invaluable for identifying volatile starting materials, solvents, and reaction byproducts that may be present in the final product.

The sample is introduced into a heated injection port, where it is vaporized and swept onto a capillary column by a carrier gas (typically helium). The separation occurs based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The eluting compounds are then ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification.

Hypothetical GC-MS Method Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Hypothetical GC-MS Data for Potential Impurities:

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

| 5.8 | 121, 91, 77 | Bromocyclopropane (starting material) |

| 8.2 | 135, 120, 92 | Anisole (B1667542) (solvent/byproduct) |

| 12.5 | 228, 213, 134 | This compound |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly suited for the analysis of non-volatile and thermally unstable compounds, including potential high-molecular-weight derivatives or degradation products of this compound.

The LC separates the components of the mixture, which are then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for LC-MS. The mass analyzer then separates the ions based on their mass-to-charge ratio, providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural details.

Hypothetical LC-MS Method Parameters:

| Parameter | Condition |

| LC System | UHPLC with a C18 column (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Mass Range | m/z 100-800 |

Hypothetical LC-MS Data for Potential Derivatives:

| Retention Time (min) | [M+H]⁺ (m/z) | Tentative Identification |

| 2.1 | 229.0 | This compound |

| 3.5 | 307.1 | Hypothetical hydroxylated derivative |

| 4.2 | 259.1 | Hypothetical demethylated derivative |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)

Should the synthesis of chiral derivatives of this compound be undertaken, for instance, through asymmetric reactions involving the cyclopropyl group or substitution on the aromatic ring that introduces a stereocenter, the determination of enantiomeric excess (ee) would be crucial. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for this purpose.

These techniques measure the differential absorption or rotation of plane-polarized light by chiral molecules. The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a precise determination of the enantiomeric excess. HPLC with a chiral stationary phase would also be a primary method for separating and quantifying the enantiomers.

At present, there is no publicly available information or research detailing the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, no specific data can be presented in this section.

Computational and Theoretical Investigations of 3 Methoxy 4 Cyclopropylbromobenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties. nih.gov For a substituted aromatic compound like 3-methoxy-4-cyclopropylbromobenzene, these calculations can reveal how the interplay between the methoxy (B1213986), cyclopropyl (B3062369), and bromo substituents influences the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govirjweb.com It is well-established that DFT calculations are a valuable tool for assessing the structural and spectral properties of organic molecules. irjweb.com A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. This is because it is energetically unfavorable to remove an electron from a low-energy HOMO or add one to a high-energy LUMO. researchgate.net

A small HOMO-LUMO gap indicates high chemical reactivity, high polarizability, and lower kinetic stability. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a theoretical framework for understanding how the molecule will behave in chemical reactions.

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large gap. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness. Soft molecules are more reactive. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The negative of electronegativity; relates to the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table defines key reactivity descriptors derived from DFT calculations.

Analysis of the Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, can predict sites for electrophilic and nucleophilic attack. nih.govejosat.com.tr The MEP map visualizes the electron density around the molecule, with electron-rich regions (negative potential, typically colored red) indicating likely sites for electrophilic attack, and electron-poor regions (positive potential, blue) indicating sites for nucleophilic attack. nih.gov For this compound, this would reveal how the substituents direct incoming reagents.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are generally more computationally demanding than DFT but can provide highly accurate results for molecular energies and properties.

For a molecule like this compound, ab initio calculations could be used to obtain a precise value for its gas-phase enthalpy of formation. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory are employed to systematically improve upon the Hartree-Fock approximation by including electron correlation effects, which are crucial for accurate energy predictions.

Molecular Interactions and Recognition Studies

Computational methods can be used to study the non-covalent interactions between this compound and other molecules. Understanding these interactions is crucial for predicting its physical properties, such as solubility and boiling point, as well as its behavior in biological systems or materials science applications.

By modeling the interaction of this compound with solvent molecules, other reagents, or a biological target, it is possible to calculate interaction energies and determine the most stable geometric arrangements. rsc.org These studies could reveal, for example, the formation of hydrogen bonds, halogen bonds (involving the bromine atom), or π-stacking interactions with other aromatic systems. The quality of correlation between calculated parameters and the strength of an intermolecular interaction often depends on the locality of the parameter being studied. rsc.org The introduction of fluorine atoms into similar polymer structures has been shown to enhance intermolecular interactions through increased dipole moments, leading to improved molecular packing. acs.orgacs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com For reactions involving this compound, such as electrophilic aromatic substitution or cross-coupling reactions at the C-Br bond, DFT calculations can map out the entire reaction pathway. mdpi.com

A key goal of mechanistic studies is to locate the transition state (TS) for each step of a reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By performing geometry optimization and vibrational frequency calculations, computational chemists can identify and characterize the structures of reactants, intermediates, transition states, and products. mdpi.comresearchgate.net This allows for the construction of a potential energy surface (PES) or a reaction energy profile, which plots the energy of the system as it progresses from reactants to products. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), a critical factor in determining the reaction rate. Such calculations can reveal whether a proposed mechanism is energetically feasible. researchgate.net

Many reactions can potentially yield multiple products. Computational chemistry provides powerful tools for predicting the regio- and stereoselectivity of organic reactions. rsc.org For this compound, a key question in reactions like electrophilic aromatic substitution is which position on the benzene (B151609) ring will be attacked.

Computational models can predict the outcome by comparing the activation energies of the transition states leading to the different possible products. mdpi.com The pathway with the lowest activation energy is expected to be the major one, thus determining the regioselectivity. semanticscholar.org For example, in electrophilic aromatic substitution, the stability of the intermediate carbocation (the sigma complex) at different positions can be calculated. The most stable intermediate typically corresponds to the major product. Recent advances in this area also utilize machine learning models, trained on vast datasets of known reactions, to predict selectivity with increasing accuracy. nih.govchemrxiv.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the a priori prediction of spectroscopic data, which are crucial for the identification and structural elucidation of molecules.

NMR Chemical Shifts: Density Functional Theory (DFT) is a primary method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. uni-bonn.deaps.org Methods like the Gauge-Including Atomic Orbital (GIAO) are employed within a DFT framework to compute the isotropic magnetic shielding tensors for each nucleus. rsc.org These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS).

For this compound, calculations would involve optimizing the molecule's geometry and then performing GIAO-DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). rsc.orgnih.gov The presence of the bromine atom may necessitate the inclusion of relativistic effects for higher accuracy. uni-bonn.de The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electronic effects of the methoxy (electron-donating) and cyclopropyl (weakly electron-donating) groups.

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table is a hypothetical representation based on established computational methods, as specific published data for this molecule were not found.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 (C-Br) | 115 - 120 | - |

| C2 | 130 - 135 | 7.2 - 7.4 |

| C3 (C-OCH₃) | 155 - 160 | - |

| C4 (C-cyclopropyl) | 138 - 143 | - |

| C5 | 128 - 133 | 6.8 - 7.0 |

| C6 | 112 - 117 | 6.9 - 7.1 |

| -OCH₃ | 55 - 60 | 3.8 - 4.0 |

| Cyclopropyl-CH | 12 - 17 | 1.8 - 2.1 |

| Cyclopropyl-CH₂ | 8 - 12 | 0.6 - 1.1 |

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of this compound can also be simulated using computational methods, primarily DFT. arxiv.org Following geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. This analysis yields a set of vibrational modes and their corresponding frequencies. core.ac.uk

For this molecule, characteristic vibrational modes would include:

C-H stretching of the aromatic ring (typically 3000–3100 cm⁻¹).

C-H stretching of the methoxy and cyclopropyl groups (2850–3000 cm⁻¹).

C=C stretching within the aromatic ring (1400–1600 cm⁻¹).

C-O stretching of the methoxy group.

C-Br stretching , which is expected at lower frequencies.

Characteristic bending and deformation modes for the entire structure.

Computational predictions are essential for assigning peaks in experimental spectra and understanding how functional groups influence the molecule's vibrational behavior. core.ac.ukresearchgate.net

Molecular Dynamics Simulations to Understand Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. nih.govkummerlaender.eu

Conformational Landscapes: The primary conformational flexibility in this compound arises from the rotation of the methoxy and cyclopropyl groups relative to the benzene ring.

Methoxy Group: The C-O bond allows for rotation of the methyl group. MD simulations can map the potential energy surface of this rotation to identify the most stable orientations, which are typically planar with the benzene ring to maximize resonance stabilization.

Cyclopropyl Group: The orientation of the cyclopropyl ring with respect to the aromatic ring determines the molecule's conformation. Studies on cyclopropylbenzene have shown that the "bisected" conformation, where the C-H bond of the cyclopropyl group's tertiary carbon is in the plane of the aromatic ring, is energetically favored. acs.orglatrobe.edu.au MD simulations can explore the energy barrier between this and other conformations, such as the "perpendicular" form.

Solvation Effects: MD simulations explicitly model solvent molecules (e.g., water, benzene, or other organic solvents), allowing for a detailed investigation of solvation effects. acs.org By simulating the molecule in a box of solvent, one can analyze:

The structure of the solvent shell around the molecule.

The formation of specific interactions, such as hydrogen bonds if a protic solvent is used.

The influence of the solvent on the conformational preferences of the methoxy and cyclopropyl groups. For example, a polar solvent might stabilize a more polar conformer.

Dynamical properties like diffusion coefficients and rotational correlation times.

These simulations typically use force fields (like AMBER, CHARMM, or OPLS) to define the potential energy of the system. researchgate.net

Charge Migration and Electron Dynamics Studies

The study of ultrafast electron dynamics, particularly charge migration (CM), offers fundamental insights into how molecules respond to ionization on attosecond (10⁻¹⁸ s) timescales. Theoretical studies on para-functionalized bromobenzene (B47551) derivatives provide a direct framework for understanding this process in this compound. nih.govacs.org

Upon strong-field ionization, a localized electron hole is often created on the bromine atom. arxiv.orgresearchgate.net Real-time time-dependent density functional theory (RT-TDDFT) simulations have shown that this hole is not static but migrates across the molecule in a coherent process that takes on the order of 1 femtosecond (10⁻¹⁵ s). nih.govresearchgate.net

The general mechanism observed in related systems is a three-step process: acs.orgarxiv.org

Initial Localization: The hole is initially localized on the bromine atom.

Delocalization: The hole delocalizes over the π-system of the benzene ring.

Relocalization: The hole moves to and localizes on the functional group at the para position.

A key finding is that the efficiency and "contrast" (the degree to which the hole localizes on the final group) of this charge migration are strongly influenced by the electronic nature of the substituents. nih.govarxiv.org Electron-donating groups enhance the hole contrast on the acceptor group. nih.gov In this compound, the methoxy and cyclopropyl groups are both electron-donating, which would be expected to support and facilitate this charge migration process. The methoxy group, in particular, is a strong electron-donating group through resonance and would likely serve as an effective acceptor for the migrating hole. youtube.comlibretexts.org

Table 2: Key Findings from Charge Migration Studies on Functionalized Bromobenzenes

| Feature | Finding | Relevance to this compound |

| Timescale | ~1 femtosecond for migration across the molecule. nih.gov | The charge migration process is expected to be ultrafast. |

| Mechanism | Br (localized) → Ring (delocalized) → Substituent (localized). acs.org | A similar pathway is anticipated, with the hole moving towards the electron-rich methoxy/cyclopropyl side of the ring. |

| Substituent Effect | Electron-donating groups increase the efficiency and contrast of charge migration. arxiv.orgresearchgate.net | The presence of two electron-donating groups should promote efficient charge migration. |

External Field Effects on Molecular Properties and Reactivity

Computational studies have demonstrated that applying an external electric field (EEF) can significantly alter the properties and reactivity of molecules. nih.gov For halogenated aromatic compounds, a key focus has been the effect of an EEF on the carbon-halogen bond. worldscientific.comnih.gov

Bond Dissociation: DFT calculations on bromobenzene show that an EEF applied along the C-Br bond axis can facilitate its dissociation. worldscientific.com As the field strength increases, the C-Br bond lengthens, and the potential energy barrier for dissociation decreases. worldscientific.com At a sufficiently high field strength, the barrier can be completely eliminated, leading to bond cleavage. worldscientific.com This principle suggests that the C-Br bond in this compound could be selectively weakened or broken by a strong, oriented electric field.